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Compound of Interest

Compound Name:
2-Bromo-1-(4-chlorophenyl)-2-

phenylethan-1-one

Cat. No.: B157867 Get Quote

Structure Elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one: An In-depth Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available spectroscopic data for the requested compound, 2-Bromo-1-(4-
chlorophenyl)-2-phenylethan-1-one (CAS 1889-78-7), could not be located. This guide will

therefore focus on the structure elucidation of the closely related and structurally similar

compound, 2-Bromo-1-(4-chlorophenyl)ethan-1-one (CAS 536-38-9), for which comprehensive

spectroscopic data is accessible. This substitution allows for a detailed demonstration of the

principles and methodologies of structure elucidation.

Introduction
2-Bromo-1-(4-chlorophenyl)ethan-1-one is a halogenated acetophenone derivative that serves

as a versatile building block in organic synthesis, particularly in the preparation of various

heterocyclic compounds and as an intermediate in the synthesis of fine chemicals and

pharmaceuticals. Its reactivity is primarily attributed to the presence of an α-bromo ketone

functional group. Accurate structural confirmation of this compound is paramount for its

effective use in research and development. This guide provides a comprehensive overview of

the analytical techniques and data interpretation involved in the structure elucidation of 2-

Bromo-1-(4-chlorophenyl)ethan-1-one.
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Molecular Structure and Properties
IUPAC Name: 2-bromo-1-(4-chlorophenyl)ethanone[1]

Synonyms: p-Chlorophenacyl bromide, α-Bromo-4-chloroacetophenone[1]

CAS Number: 536-38-9

Molecular Formula: C₈H₆BrClO

Molecular Weight: 233.49 g/mol

Spectroscopic Data Analysis
The structural elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one is achieved through the

combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of

hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one[2]

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.94 Doublet 8.8 2H Ha

7.48 Doublet 8.8 2H Hb

4.42 Singlet - 2H Hc

Source: Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-

dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-

dimethylhydantoin"[2]
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Interpretation: The ¹H NMR spectrum displays three distinct signals. The two doublets at 7.94

and 7.48 ppm are characteristic of a para-substituted benzene ring. The downfield shift of the

doublet at 7.94 ppm is attributed to the deshielding effect of the adjacent carbonyl group. The

singlet at 4.42 ppm, integrating to two protons, is assigned to the methylene protons adjacent

to the bromine atom and the carbonyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one[2]

Chemical Shift (δ) ppm Assignment

190.2 C=O (Ketone)

140.5 C-Cl

132.2 Quaternary C

130.3 Aromatic CH

129.2 Aromatic CH

30.4 CH₂-Br

Source: Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-

dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-

dimethylhydantoin"[2]

Interpretation: The ¹³C NMR spectrum shows six signals. The signal at 190.2 ppm is

characteristic of a ketone carbonyl carbon. The signals at 140.5, 132.2, 130.3, and 129.2 ppm

correspond to the carbons of the para-substituted chlorophenyl ring. The upfield signal at 30.4

ppm is assigned to the methylene carbon attached to the bromine atom.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Table 3: Mass Spectrometry Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one

m/z Relative Intensity Assignment

232/234/236 Moderate [M]⁺ (Molecular Ion)

139/141 High [C₇H₄ClO]⁺

111/113 Moderate [C₆H₄Cl]⁺

93 Low [CH₂Br]⁺

Interpretation: The mass spectrum would be expected to show a molecular ion peak cluster at

m/z 232, 234, and 236, corresponding to the different isotopic combinations of bromine (⁷⁹Br

and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The base peak would likely be the acylium ion at m/z

139/141, formed by the cleavage of the C-C bond between the carbonyl group and the

bromomethyl group. Other significant fragments would include the chlorophenyl cation at m/z

111/113 and the bromomethyl cation at m/z 93.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethan-1-one

Wavenumber (cm⁻¹) Intensity Assignment

~1700 Strong C=O stretch (Aryl ketone)

~1600, ~1480 Medium C=C stretch (Aromatic)

~1200 Medium C-C stretch

~830 Strong C-H bend (p-disubstituted)

~700 Medium C-Cl stretch

~600 Medium C-Br stretch
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Interpretation: The IR spectrum would be dominated by a strong absorption band around 1700

cm⁻¹, characteristic of the C=O stretching vibration of an aryl ketone. The presence of the

aromatic ring is indicated by the C=C stretching vibrations around 1600 and 1480 cm⁻¹ and the

strong C-H out-of-plane bending for a para-substituted ring around 830 cm⁻¹. The C-Cl and C-

Br stretching vibrations are expected to appear in the fingerprint region at lower wavenumbers.

Experimental Protocols
Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone
A common method for the synthesis of α-bromoketones is the bromination of the corresponding

ketone.

Procedure: To a solution of 4'-chloroacetophenone in a suitable solvent such as diethyl ether

or acetic acid, an equimolar amount of bromine is added dropwise with stirring. The reaction

is typically carried out at room temperature. The reaction progress can be monitored by thin-

layer chromatography. Upon completion, the reaction mixture is washed with an aqueous

solution of sodium bisulfite to remove any unreacted bromine, followed by washing with

brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent

is removed under reduced pressure to yield the crude product. The product can be further

purified by recrystallization from a suitable solvent like ethanol.[3]

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about

0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[4]

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, at a

frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[2]

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

insertion probe or after separation by gas chromatography (GC-MS).[5]

Ionization: Electron ionization (EI) is a common method for this type of compound, typically

using an electron beam of 70 eV.[5]
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Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer and detected.[5]

IR Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small

amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, a

thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).[6]

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first

recorded and then subtracted from the sample spectrum.
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Caption: Workflow for the structure elucidation of 2-Bromo-1-(4-chlorophenyl)ethan-1-one.
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NMR Spectroscopy

MS & IR

2-Bromo-1-(4-chlorophenyl)ethan-1-one C=O Aromatic Ring CH₂-Br
¹H NMR

δ 7.94, 7.48 (Arom. H) δ 4.42 (CH₂)

¹³C NMR

δ 190.2 (C=O) δ 140.5-129.2 (Arom. C) δ 30.4 (CH₂)

Mass Spec.

m/z 232/234/236 ([M]⁺) m/z 139/141 ([M-CH₂Br]⁺)

IR Spec.

~1700 cm⁻¹ (C=O) ~1600 cm⁻¹ (C=C)

Click to download full resolution via product page

Caption: Key correlations between structural features and spectroscopic data.

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy

provides an unambiguous confirmation of the structure of 2-Bromo-1-(4-chlorophenyl)ethan-1-

one. Each analytical technique provides complementary information that, when integrated,

allows for a comprehensive and confident structure elucidation. This systematic approach is

fundamental in chemical research and drug development to ensure the identity and purity of

synthesized compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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